molecular formula C16H14N2O B11862951 N-(1-Methyl-1H-indol-5-yl)benzamide CAS No. 412966-69-9

N-(1-Methyl-1H-indol-5-yl)benzamide

Cat. No.: B11862951
CAS No.: 412966-69-9
M. Wt: 250.29 g/mol
InChI Key: IYEWVEZWCVOVLM-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-indol-5-yl)benzamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound consists of an indole ring system substituted with a benzamide group, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indole derivatives.

    Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine can be used to synthesize N-(1-Methyl-1H-indol-5-yl)benzamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Fischer indole synthesis or Buchwald-Hartwig amination, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Formation of N-(1-Methyl-1H-indol-5-yl)benzoic acid.

    Reduction: Formation of N-(1-Methyl-1H-indol-5-yl)methylamine.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Mechanism of Action

N-(1-Methyl-1H-indol-5-yl)benzamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, while the benzamide group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(1-Methyl-1H-indol-3-yl)benzamide
  • N-(1-Methyl-1H-indol-2-yl)benzamide
  • N-(1-Methyl-1H-indol-4-yl)benzamide

Uniqueness: N-(1-Methyl-1H-indol-5-yl)benzamide is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. The position of the benzamide group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Properties

CAS No.

412966-69-9

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

N-(1-methylindol-5-yl)benzamide

InChI

InChI=1S/C16H14N2O/c1-18-10-9-13-11-14(7-8-15(13)18)17-16(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19)

InChI Key

IYEWVEZWCVOVLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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